molecular formula C16H13N3O3S3 B2640645 6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-63-1

6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2640645
CAS No.: 862975-63-1
M. Wt: 391.48
InChI Key: GFAANYKRVCCDSB-UHFFFAOYSA-N
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Description

6-Methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a sophisticated small molecule of significant interest in medicinal chemistry and oncology research. This benzothiazole derivative is designed as a potential antimitotic agent that targets the colchicine binding site on tubulin, a well-validated approach for developing anticancer therapeutics . The compound features a 6-methoxybenzothiazole moiety linked through an amine bridge to a 6-(methylsulfonyl)benzothiazole group, a strategic molecular architecture that combines key pharmacophoric elements recognized in tubulin inhibition. The methylsulfonyl substituent is particularly valuable as it enhances the compound's aqueous solubility, addressing a common limitation of many tubulin-binding agents like combretastatin A-4, which often suffer from poor solubility that limits their therapeutic utility . Compounds based on the benzothiazole scaffold have demonstrated potent and selective antiproliferative activity against various human cancer cell lines, including difficult-to-treat glioblastoma cells, with IC50 values in the nanomolar range . Research indicates that such benzothiazole derivatives exert their mechanism of action by inhibiting tubulin polymerization, leading to disruption of microtubule dynamics, arrest of the cell cycle at the G2/M phase, and subsequent induction of apoptotic cell death . This makes them valuable chemical tools for studying cell division mechanisms and promising candidates for the development of novel anticancer agents, particularly against drug-resistant cancers. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in laboratory settings.

Properties

IUPAC Name

6-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S3/c1-22-9-3-5-11-13(7-9)23-15(17-11)19-16-18-12-6-4-10(25(2,20)21)8-14(12)24-16/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAANYKRVCCDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate sulfonyl chlorides. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, exhibit significant anticancer properties. Compounds with similar structures have been shown to induce apoptosis in various cancer cell lines by modulating pathways involved in cell cycle regulation and apoptosis. For instance, studies have highlighted that thiazole derivatives can inhibit the proliferation of human cancer cells through mechanisms involving the inhibition of cyclin-dependent kinases and activation of pro-apoptotic factors .

Neuroprotective Effects

Thiazole compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. They are believed to exert their effects by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. The multitarget approach of these compounds makes them promising candidates for developing drugs aimed at treating Alzheimer's disease .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Thiazole derivatives are known to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole-based compounds in various applications:

StudyFocusFindings
Alzheimer's DiseaseThiazole derivatives inhibited amyloid-beta aggregation and showed neuroprotective effects in vitro.
Cancer ResearchDemonstrated apoptosis induction in cancer cell lines through cyclin-dependent kinase inhibition.
Antimicrobial ActivityShowed effective inhibition against multiple bacterial strains, suggesting potential as new antibiotics.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . The compound binds to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound may enhance binding to enzymes or receptors due to its strong electron-withdrawing nature. Analogs like 3c (with a 4-methoxyphenyl group) exhibit potent urease inhibition (IC₅₀ = 28.57 µg/mL) and NO scavenging (IC₅₀ = 38.9 µg/mL), suggesting EWGs improve enzyme interaction . Methoxy Groups: Methoxy substituents, as seen in 3c and 20c, enhance solubility and modulate electronic effects. Compound 20c demonstrated significant anticancer activity (IC₅₀ = 5.04–13 µM) via p53-mediated apoptosis, highlighting the role of methoxy groups in cell penetration .

Dual Benzothiazole Moieties: The target compound’s dual benzothiazole structure is unique among analogs. The methylsulfonyl group may confer distinct target specificity compared to mono-benzothiazole analogs.

Synthetic Accessibility :
The synthesis of benzothiazole derivatives often involves Suzuki cross-coupling (e.g., 3c ) or condensation reactions (e.g., 20c ) . The target compound’s synthesis likely follows analogous routes, though its methylsulfonyl group may require specialized sulfonation steps .

Biological Activity

6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O3S3C_{23}H_{20}N_4O_3S_3, with a molecular weight of 479.6 g/mol. The compound features two benzo[d]thiazole moieties, which are known for their diverse biological activities, including anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound in focus. The following table summarizes key findings on its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)5.48Induction of apoptosis
A549 (Lung)4.30Inhibition of cell proliferation
HeLa (Cervical)3.85Disruption of mitochondrial function
SW480 (Colon)2.50Cell cycle arrest

These results indicate that the compound exhibits potent cytotoxic effects, particularly against breast and cervical cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of methoxy and methylsulfonyl groups significantly enhances the biological activity of benzothiazole derivatives. The following points summarize key findings:

  • Methoxy Group : Enhances lipophilicity, improving membrane permeability and bioavailability.
  • Methylsulfonyl Group : Contributes to increased potency by stabilizing the compound's interaction with target proteins.
  • Benzo[d]thiazole Moieties : Essential for the anticancer activity; modifications in substitution patterns can lead to variations in efficacy.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint, leading to reduced proliferation rates.
  • Inhibition of Angiogenesis : By affecting vascular endothelial growth factor (VEGF) signaling pathways, it may reduce tumor vascularization.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as a therapeutic agent .
  • Combination Therapy : Preliminary data suggest that combining this compound with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted anilines and thiocyanate derivatives. Key steps include cyclization using bromine/glacial acetic acid (for benzothiazole ring formation) and sulfonation to introduce the methylsulfonyl group . Optimization strategies:
  • Temperature : Higher yields (e.g., 58%) are achieved in refluxing ethanol or glacial acetic acid at 150–190°C .
  • Catalysts : Sodium acetate or hydrazine hydrate improves hydrazinyl derivative formation .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency (Note: BenchChem references excluded per guidelines).
  • Purification : Recrystallization from ethanol or ethyl acetate ensures purity .

Table 1 : Comparative Synthesis Conditions from Literature

StepReagents/ConditionsYield (%)Reference
Benzothiazole formationBromine/glacial acetic acid, 16 h58–78
SulfonationMethanesulfonyl chloride, DCM, 0°C27–35
Hydrazinyl derivativesHydrazine hydrate, ethylene glycol reflux78–81

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methylsulfonyl at δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄N₂O₃S₂) .
  • Melting Point : Consistency with literature values (e.g., >300°C for similar benzothiazoles) indicates purity .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities, such as inconsistent anticancer efficacy across studies?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Use standardized cell lines (e.g., MCF-7 for breast cancer) and control compounds .
  • Structural Analogues : Compare activity of methylsulfonyl vs. nitro or methoxy substituents (e.g., methylsulfonyl enhances solubility and target binding ).
  • Metabolic Stability : Evaluate hepatic microsome stability to identify active metabolites .
  • Dose-Response Curves : Use IC₅₀ values (e.g., <10 µM for potent derivatives) to quantify efficacy .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinity to targets like EGFR or tubulin using AutoDock Vina .
  • QSAR Studies : Correlate substituent electronegativity (e.g., methylsulfonyl’s electron-withdrawing effect) with bioavailability .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3) and BBB permeability .

Q. What experimental approaches are recommended to troubleshoot low yields in the final sulfonation step?

  • Methodological Answer :
  • Reagent Purity : Use freshly distilled methanesulfonyl chloride to avoid hydrolysis .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Catalytic Bases : Add triethylamine (1.2 eq) to neutralize HCl byproducts .
  • Workup : Extract with dichloromethane and wash with NaHCO₃ to remove unreacted reagents .

Research Design & Data Analysis

Q. How should researchers design a study to evaluate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Variable Substituents : Synthesize derivatives with modifications at the 6-methoxy or methylsulfonyl positions .
  • Biological Assays : Test against panels of cancer cell lines and bacterial strains (e.g., Gram-positive vs. Gram-negative) .
  • Statistical Analysis : Use ANOVA to compare IC₅₀ values and identify significant SAR trends .

Q. What are the best practices for validating the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :
  • Flow Cytometry : Assess apoptosis via Annexin V/PI staining .
  • Western Blotting : Quantify caspase-3/9 activation and Bcl-2 suppression .
  • Kinase Profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR) to identify targets .

Contradiction Analysis

Q. Why do similar benzothiazoles exhibit divergent antimicrobial activities, and how can this be addressed methodologically?

  • Methodological Answer :
  • Bacterial Strain Specificity : Test against reference strains (e.g., S. aureus ATCC 25923) .
  • Biofilm vs. Planktonic Assays : Biofilm-forming strains may show reduced susceptibility .
  • Synergy Studies : Combine with β-lactams to overcome resistance mechanisms .

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